![molecular formula C22H18FN3O3S B2375070 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 879138-73-5](/img/no-structure.png)

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

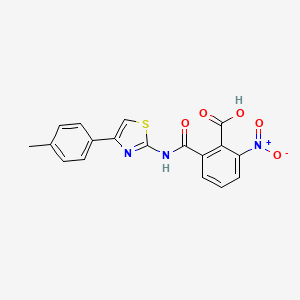

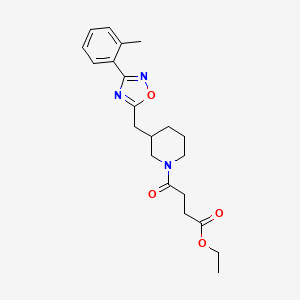

The compound “2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains fluorophenyl, methylphenyl, and acetamide groups .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidine core, with the fluorophenyl, methylphenyl, and acetamide groups attached at specific positions. The exact structure would depend on the locations of these groups on the core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyrimidine ring. The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could influence properties like solubility and permeability .Aplicaciones Científicas De Investigación

Imaging Applications

- The development of selective radioligands for imaging translocator protein (18 kDa) with PET, utilizing a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the potential use of similar compounds in diagnostic imaging and studying neuroinflammatory processes (Dollé et al., 2008).

Antitumor and Cytotoxic Activities

- Research into compounds with a pyrimidin-1(2H)-yl acetamide structure has shown selective antitumor activities, suggesting that derivatives of this chemical structure could be explored for cancer treatment options (Xiong Jing, 2011).

- Another study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives highlights their potential as anticancer agents, further supporting the exploration of similar compounds for antitumor applications (Al-Sanea et al., 2020).

Synthesis of Novel Compounds

- The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underline the importance of such compounds in developing new therapeutic agents, particularly for neuroinflammation (Damont et al., 2015).

- Additionally, the creation of novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities showcases the chemical's versatility and potential in agriculture (Wu et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide. Finally, the ethyl group is replaced with a methyl group using methyl iodide to obtain the desired compound.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "4-fluorobenzyl chloride", "methyl iodide" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one.", "Step 2: 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide.", "Step 3: The ethyl group in 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide is replaced with a methyl group using methyl iodide in the presence of a base such as potassium carbonate to obtain the desired compound." ] } | |

Número CAS |

879138-73-5 |

Fórmula molecular |

C22H18FN3O3S |

Peso molecular |

423.46 |

Nombre IUPAC |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C22H18FN3O3S/c1-14-2-8-17(9-3-14)24-19(27)13-25-18-10-11-30-20(18)21(28)26(22(25)29)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,24,27) |

Clave InChI |

VBLWFRINAWJFLU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2375000.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375005.png)

![4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2375007.png)

![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)

![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)